molecular formula C12H19NO5 B14215291 Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate CAS No. 827044-72-4

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate

Cat. No.: B14215291
CAS No.: 827044-72-4
M. Wt: 257.28 g/mol
InChI Key: YCQZYJYVYJGSNX-UHFFFAOYSA-N
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Description

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as diethyl allylmalonate and diethyl 2-(prop-2-enyl)malonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate typically involves the reaction of diethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate can be compared with other similar compounds such as diethyl malonate and diethyl 2-allylmalonate. While these compounds share some structural similarities, this compound is unique due to the presence of the acetyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity .

List of Similar Compounds

Properties

CAS No.

827044-72-4

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

diethyl 2-[acetyl(prop-2-enyl)amino]propanedioate

InChI

InChI=1S/C12H19NO5/c1-5-8-13(9(4)14)10(11(15)17-6-2)12(16)18-7-3/h5,10H,1,6-8H2,2-4H3

InChI Key

YCQZYJYVYJGSNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(CC=C)C(=O)C

Origin of Product

United States

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